![molecular formula C25H28N4O3 B360320 N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900880-12-8](/img/structure/B360320.png)
N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound. It belongs to the class of pyrrolopyrazine derivatives, which are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . These compounds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The specific molecular structure analysis of this compound is not available in the retrieved literature.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the specific chemical reactions involving “N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide”.Scientific Research Applications
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
This compound is used in the synthesis of unsymmetrically tetrasubstituted pyrroles . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals .
Aggregation-Induced Emission Enhancement (AIEE) Properties
Pyrrolo[1,2-a]pyrimidines, synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This could have potential applications in the field of optoelectronics and sensing.
Antidepressant and Anxiolytic Action
The compound is also referred to as GML-3, a substance with antidepressant and anxiolytic action . This suggests potential applications in the field of mental health and neuroscience.
Biological Activities of Pyrrolopyrazine Derivatives
According to some findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities . This suggests potential applications in the development of new antimicrobial and antiviral drugs.
Kinase Inhibition
Pyrrolo[1,2-a]pyrazine derivatives showed more activity on kinase inhibition . Kinase inhibitors are important drugs in the treatment of cancer and inflammatory diseases.
Deprotection of N-Boc Protected Heteroarenes
A serendipitous result facilitated utilization of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes . This could have potential applications in the field of synthetic chemistry.
Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on the biological activities exhibited by similar compounds, it can be inferred that the compound may affect a variety of pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the biological activities exhibited by similar compounds, it can be inferred that the compound may have potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not yet known. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
This will help in the design and synthesis of new leads to treat various diseases .
properties
IUPAC Name |
N-butyl-6-(3-methoxypropyl)-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-3-4-14-27(19-11-6-5-7-12-19)25(31)21-18-20-23(28(21)16-10-17-32-2)26-22-13-8-9-15-29(22)24(20)30/h5-9,11-13,15,18H,3-4,10,14,16-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVWOZPJEYYGNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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